molecular formula C18H11N3O B10842843 3-Amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile

3-Amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile

Cat. No.: B10842843
M. Wt: 285.3 g/mol
InChI Key: SLQVQKSDEBBOSA-UHFFFAOYSA-N
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Description

3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a furan ring, and two cyano groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and cyano groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(methylphenyl)biphenyl-2,4-dicarbonitrile
  • 3-amino-5-(chlorophenyl)biphenyl-2,4-dicarbonitrile
  • 3-amino-5-(methoxyphenyl)biphenyl-2,4-dicarbonitrile

Uniqueness

3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-phenylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C18H11N3O/c19-10-15-13(12-5-2-1-3-6-12)9-14(16(11-20)18(15)21)17-7-4-8-22-17/h1-9H,21H2

InChI Key

SLQVQKSDEBBOSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=CO3

Origin of Product

United States

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